8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a piperidine ring with a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine and purine components. The piperidine ring can be synthesized through the hydrogenation of 3,5-dimethylpyridine . The purine base is then functionalized to introduce the heptyl and dimethyl groups at the appropriate positions. The final step involves the coupling of the piperidine and purine components under specific reaction conditions, such as the use of a suitable catalyst and solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the piperidine component of the compound.
7-Heptyl-1,3-dimethylpurine: A related purine derivative with similar structural features.
Uniqueness
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is unique due to its combination of a piperidine ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
851942-23-9 |
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Molecular Formula |
C22H37N5O2 |
Molecular Weight |
403.571 |
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O2/c1-6-7-8-9-10-11-27-18(15-26-13-16(2)12-17(3)14-26)23-20-19(27)21(28)25(5)22(29)24(20)4/h16-17H,6-15H2,1-5H3 |
InChI Key |
WVNGTJQXKCBFHV-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
solubility |
not available |
Origin of Product |
United States |
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